molecular formula C16H21N5O B6434887 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide CAS No. 2549011-83-6

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

Cat. No.: B6434887
CAS No.: 2549011-83-6
M. Wt: 299.37 g/mol
InChI Key: CTTPZVNFGJICBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide (CAS 2549011-83-6) is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrido[3,4-d]pyrimidine core, a privileged scaffold known to mimic purine bases, strategically fused to an N-methylacetamide-substituted piperidine ring. With a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol, this compound serves as a key chemical building block for investigating novel therapeutic agents. The primary research applications of this compound are rooted in its potential as a kinase inhibitor. The pyrido[3,4-d]pyrimidine scaffold is frequently investigated for its ability to interfere with the ATP-binding domains of various enzymes, particularly protein kinases. Compounds sharing this core structure are extensively studied for their anticancer properties, as they can disrupt critical signaling pathways that drive cell proliferation and survival. Furthermore, related pyridopyrimidine derivatives have demonstrated potential in research areas including neurological disorders and antiviral applications, highlighting the versatility of this chemical class in pharmacological exploration. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to handling.

Properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-18-15-10-17-7-4-14(15)16(19-11)21-8-5-13(6-9-21)20(3)12(2)22/h4,7,10,13H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTPZVNFGJICBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

Pyrido[3,4-d]pyrimidines are often constructed via cyclization reactions. For example, heating 4-amino-2-methylpyrimidine-5-carboxylic acid with acetic anhydride yields 2-methylpyrido[3,4-d]pyrimidin-4-one through intramolecular dehydration. Subsequent halogenation (e.g., bromination at position 7) introduces reactive sites for downstream coupling.

Key Reaction Conditions :

  • Reagent : POCl₃ or PCl₅ for dehydration.

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ at 80°C.

  • Yield : ~70–85% for cyclization; ~65% for bromination.

Multi-Component Syntheses

Multi-component reactions (MCRs) offer efficient access to pyrido[3,4-d]pyrimidines. A one-pot reaction of 2-aminonicotinonitrile, acetylacetone, and ammonium acetate in ethanol under reflux produces 2-methylpyrido[3,4-d]pyrimidine derivatives in 78% yield. This method avoids isolation of intermediates and simplifies purification.

Functionalization with the Piperidine Ring

Introducing the piperidine moiety at position 4 of the pyrido[3,4-d]pyrimidine core typically involves Ullmann-type couplings or Buchwald-Hartwig aminations .

Ullmann Coupling

A brominated pyrido[3,4-d]pyrimidine (e.g., 7-bromo-2-methylpyrido[3,4-d]pyrimidine) reacts with 4-aminopiperidine in the presence of CuI, L-proline, and K₂CO₃ in DMSO at 110°C. This yields 1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-amine with 60–70% efficiency.

Optimization Notes :

  • Catalyst : CuI/L-proline system enhances coupling efficiency.

  • Side Reaction : Over-alkylation is mitigated by controlling stoichiometry.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves higher regioselectivity (>90%). This method is preferred for sterically hindered substrates.

Acetylation and N-Methylation

The final steps involve introducing the N-methyl and N-acetyl groups to the piperidine nitrogen.

Sequential Alkylation and Acetylation

  • N-Methylation : Treating 1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-amine with methyl iodide and K₂CO₃ in DMF at 60°C yields the tertiary amine.

  • Acetylation : Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C provides the target acetamide.

Yield : 85% for methylation; 90% for acetylation.

One-Pot N-Methyl-N-acetylation

Using a mixture of methyl triflate and acetyl chloride in the presence of DIPEA (diisopropylethylamine) streamlines the process, achieving an 80% overall yield.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Reference
Pyrido[3,4-d]pyrimidineCyclocondensationPOCl₃, 120°C, 6h78%
Piperidine CouplingUllmann CouplingCuI, L-proline, K₂CO₃, DMSO, 110°C65%
Piperidine CouplingBuchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C82%
N-MethylationMethyl Iodide AlkylationK₂CO₃, DMF, 60°C85%
AcetylationAcetyl ChlorideTEA, DCM, 0°C90%

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Bromination at position 7 of the pyrido[3,4-d]pyrimidine is critical. Using NBS in CCl₄ minimizes di-bromination.

  • Piperidine Ring Stability : The free amine group in 4-aminopiperidine is prone to oxidation. Boc-protection before coupling and subsequent deprotection with TFA improves stability.

  • Stereochemical Purity : While the target compound lacks chiral centers, residual stereoisomers from piperidine intermediates (e.g., cis/trans configurations) are eliminated via recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a piperidine ring and a pyridopyrimidine moiety. Its molecular formula is C13H19N5C_{13}H_{19}N_5 with a molecular weight of approximately 245.32 g/mol. The presence of the methyl group on the nitrogen atom and the specific arrangement of the rings contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyridopyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation, such as CDK2 and MPS1 . The introduction of the methyl group has been shown to reduce metabolic degradation, enhancing the compound's efficacy as a therapeutic agent .

Neuropharmacological Effects

The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of acetylcholine receptors has been a focus area, given the structural similarities to known neuroactive compounds.

Synthesis and Derivatives

The synthesis of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves several steps, typically starting from readily available pyridopyrimidine precursors. Various synthetic routes have been documented, including reductive amination and alkylation processes that yield high-purity products suitable for biological testing .

Case Study: Inhibition of Cancer Cell Lines

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5CDK2 inhibition
A549 (Lung Cancer)8.0MPS1 inhibition

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis, suggesting potential for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Compound 128 () :

1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone

  • Core : Partially saturated pyrido[3,4-d]pyrimidine (5,6,7,8-tetrahydro).
  • Substituents: Hexylamino (lipophilic) and pyridin-3-yl (aromatic) groups.
  • Key Differences: Reduced aromaticity compared to the target compound; hexylamino may enhance membrane permeability but reduce solubility .
Compound 24 () :

N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core: Thieno[2,3-d]pyrimidine fused with pyridine (distinct from pyrido-pyrimidine).
  • Substituents: Phenylamino and acetylated amine.
Compound :

2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

  • Core : Pyrazolo[3,4-d]pyrimidine (5-membered pyrazole fused with pyrimidine).
  • Substituents : Piperidinyl, methylthio, and methoxyphenyl acetamide.
  • Key Differences : Pyrazole core vs. pyridine in the target; methylthio group increases hydrophobicity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 24 () Compound 128 () Compound
Core Structure Pyrido[3,4-d]pyrimidine Thieno[2,3-d]pyrimidine Dihydropyrido[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Molecular Weight ~380–400 (estimated) 369.44 Not reported 440.6
Key Functional Groups N-methyl acetamide, piperidine Acetamide, phenylamino Hexylamino, pyridinyl Piperidinyl, methylthio
IR (C=O stretch) ~1730 cm⁻¹ (estimated) 1730 cm⁻¹ (acetyl) Not reported Not reported
1H-NMR (Methyl) δ ~2.10 (COCH3, estimated) δ 2.10 (COCH3) Not reported δ 2.50 (NCH3 in )
  • IR Data : The acetyl group in the target compound is expected to exhibit a C=O stretch near 1730 cm⁻¹, consistent with Compound 24 .
  • 1H-NMR : Methyl groups in similar positions (e.g., COCH3) show comparable chemical shifts (~δ 2.10), suggesting analogous electronic environments .

Biological Activity

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

  • IUPAC Name : N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₃H₁₉N₅
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cancer cell lines and potential therapeutic applications. Key findings include:

  • Antitumor Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer types. For instance, studies indicate that derivatives of pyridopyrimidine exhibit significant antitumor properties by targeting specific pathways involved in tumorigenesis .
  • Mechanism of Action : Research suggests that compounds with similar structures may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
  • In vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit the growth of specific cancer cell lines, including those associated with melanoma and urothelial cancers. The mechanism often involves disruption of metabolic pathways essential for cell survival .

Table 1: Summary of Biological Studies

StudyCell LineObserved EffectMechanism
Study AA431 (vulvar epidermal carcinoma)Significant inhibition of proliferationInhibition of pyrimidine synthesis pathway
Study BMelanoma cellsInduction of apoptosisDHFR inhibition
Study CUrothelial carcinomaReduced migration and invasionTargeting metabolic pathways

Detailed Findings

  • Study A : A study focused on pyrimidine nucleosides showed that certain derivatives significantly inhibited cell proliferation and migration in A431 cells. This suggests that modifications to the pyrimidine structure can enhance biological activity against specific tumors .
  • Study B : Another investigation into pyridopyrimidine compounds highlighted their ability to inhibit DHFR, leading to effective antitumor effects in melanoma models. The study emphasized the importance of structural modifications in enhancing potency .
  • Study C : Research on urothelial carcinoma indicated that similar compounds could significantly reduce both migration and invasion capabilities of cancer cells, potentially through interference with key signaling pathways involved in metastasis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves two primary steps:

Core Formation : Construction of the pyrido[3,4-d]pyrimidine ring system via cyclization reactions, often using substituted pyrimidine precursors under controlled temperature (80–120°C) and acidic or basic catalysts .

Functionalization : Introduction of the piperidine-acetamide moiety via nucleophilic substitution or amide coupling reactions. For example, coupling 2-methylpyrido[3,4-d]pyrimidin-4-yl derivatives with N-methylpiperidin-4-amine intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

  • Validation : Reaction progress is monitored via TLC or HPLC, with final purification using column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of protons and carbons, particularly the methyl groups on the pyrido-pyrimidine ring and piperidine moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) and detects isotopic patterns for bromine/chlorine substituents if present .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, often employing SHELX programs for structure refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity for this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) during amide coupling reduce side reactions like racemization .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps for aryl/heteroaryl substitutions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures facilitate crystallization .
    • Data-Driven Approach : Design-of-experiment (DoE) matrices evaluate interactions between variables (e.g., time, temperature, catalyst loading) to identify optimal conditions .

Q. What strategies resolve contradictions in reported kinase inhibition data across studies?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., biochemical kinase assays vs. cellular proliferation assays) to confirm target engagement .
  • Structural Analog Comparison : Compare inhibition profiles of derivatives with fluorophenyl or trifluoromethyl groups, which enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Control Experiments : Include known inhibitors (e.g., staurosporine) to validate assay conditions and rule off-target effects .

Q. How does computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on the pyrido-pyrimidine core’s mimicry of purine bases in kinase ATP-binding sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of key residues (e.g., hinge-region hydrogen bonds in CDK2) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and guide structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.